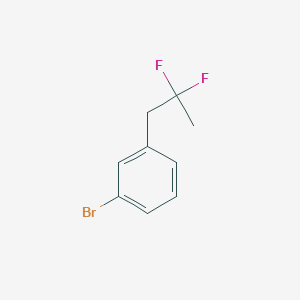

1-Bromo-3-(2,2-difluoropropyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-9(11,12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHNEOQOFLAPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286465 | |

| Record name | 1-Bromo-3-(2,2-difluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-19-2 | |

| Record name | 1-Bromo-3-(2,2-difluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(2,2-difluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Bromo-3-(2,2-difluoropropyl)benzene: A Key Building Block for Pharmaceutical and Agrochemical Development

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial bioisostere for carbonyl and ether functionalities, improving molecular properties without drastic steric alterations.[3][4] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 1-Bromo-3-(2,2-difluoropropyl)benzene[5], a versatile building block that combines the synthetically tractable bromophenyl moiety with the valuable gem-difluoropropyl group. We will explore the synthesis of the key ketone intermediate, 1-(3-bromophenyl)propan-2-one, and critically evaluate modern deoxofluorination strategies for its conversion to the target compound, with a focus on causality, safety, and efficiency.

Introduction: The Strategic Value of the gem-Difluoro Group

The difluoromethylene group is a privileged motif in medicinal chemistry.[1] Its ability to mimic the steric and electrostatic profile of a ketone while being resistant to metabolic reduction makes it an invaluable tool for lead optimization.[4] Furthermore, the C-F bond's high strength and the group's lipophilicity can significantly enhance a drug candidate's pharmacokinetic profile.[2] The target molecule, this compound, is of particular interest as it provides a platform for further molecular elaboration via the aryl bromide, for instance, through palladium-catalyzed cross-coupling reactions, while retaining the critical gem-difluoro functionality.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target compound points to a two-stage approach. The primary disconnection occurs at the two C-F bonds, identifying a carbonyl precursor as the key intermediate. This strategy simplifies the synthesis into two distinct, high-yielding phases:

-

Phase 1: Synthesis of the aromatic ketone precursor, 1-(3-bromophenyl)propan-2-one.

-

Phase 2: Deoxofluorination of the ketone to install the gem-difluoro group.

Figure 1: Retrosynthetic analysis of the target molecule.

Phase 1: Synthesis of Ketone Precursor: 1-(3-bromophenyl)propan-2-one

1-(3-Bromophenyl)propan-2-one is a known halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.[6] Its structure, featuring a bromine-substituted phenyl ring, makes it an ideal precursor for our target molecule.[6] A reliable method for its synthesis involves the Friedel-Crafts acylation of bromobenzene, although other routes are also viable. For the purpose of this guide, we will outline a standard laboratory preparation.

Experimental Protocol: Synthesis of 1-(3-bromophenyl)propan-2-one

-

Materials: 3-Bromophenylacetic acid, methylmagnesium bromide (or similar methylating agent), suitable aprotic solvent (e.g., THF), and reagents for acidic workup.

-

Step 1: Grignard Reaction: To a solution of 3-bromophenylacetic acid in dry THF under an inert atmosphere (N₂ or Ar), slowly add two equivalents of methylmagnesium bromide at 0 °C.

-

Step 2: Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Quenching and Workup: Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of NH₄Cl.

-

Step 4: Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield pure 1-(3-bromophenyl)propan-2-one.[7]

Phase 2: Deoxofluorination of the Carbonyl Group

The conversion of a ketone to a gem-difluoride is a critical transformation known as deoxofluorination.[8][9] This reaction is typically achieved using specialized sulfur trifluoride-based reagents. The choice of reagent is paramount and depends on factors such as substrate reactivity, thermal stability requirements, and safety considerations.[8][10]

Comparative Analysis of Deoxofluorinating Reagents

Several reagents are available for this transformation, each with distinct advantages and drawbacks. The most common are Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor®, and the more modern, crystalline reagent, Fluolead™.

| Reagent | Chemical Name | Form | Key Advantages | Key Disadvantages |

| DAST | Diethylaminosulfur trifluoride | Liquid | Widely used, effective for many substrates.[11] | Thermally unstable (can detonate >90 °C), sensitive to moisture, can lead to elimination side products.[10][11] |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Liquid | More thermally stable than DAST, similar or superior reactivity.[10] | Sensitive to moisture, liquid handling required. |

| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Solid | High thermal stability (up to 170 °C), air-stable, easy to handle, highly selective, often gives high yields.[12][13] | Higher cost compared to DAST. |

For this synthesis, Fluolead™ is the recommended reagent due to its superior safety profile, ease of handling as a solid, and high efficiency for the deoxofluorination of non-enolizable ketones under mild conditions.[12] Its high thermal stability also makes it suitable for larger-scale industrial production.

Mechanistic Insight: The Deoxofluorination Pathway

The generally accepted mechanism for deoxofluorination with a sulfur trifluoride reagent involves the activation of the carbonyl oxygen, followed by nucleophilic fluoride delivery.

Figure 2: General mechanism for ketone deoxofluorination.

The reaction is initiated by the Lewis acidic sulfur atom of Fluolead™ activating the carbonyl oxygen. This is followed by the nucleophilic attack of a fluoride ion. A subsequent elimination step releases the gem-difluorinated product and a sulfinyl fluoride byproduct.[14] For enhanced reactivity, an acid catalyst such as HF-pyridine is often recommended when using Fluolead™.[13]

Experimental Protocol: Deoxofluorination with Fluolead™

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Step 1: Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂), dissolve 1-(3-bromophenyl)propan-2-one (1.0 eq.) in dry dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Step 2: Addition of Fluorinating Agent: To a separate flask, add Fluolead™ (1.5 eq.) and dissolve in dry DCM. Slowly add this solution to the cooled ketone solution via a dropping funnel.

-

Step 3: Catalyst Addition: Add HF-Pyridine (catalytic amount, e.g., 0.1 eq.) to the reaction mixture.

-

Step 4: Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3-5 hours. Monitor the reaction's completion by TLC or GC-MS.

-

Step 5: Quenching: Once the reaction is complete, carefully pour the mixture into a cooled 5% aqueous NaOH solution and stir vigorously for 1 hour to quench excess reagent.

-

Step 6: Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, this compound, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[15]

Overall Synthetic Workflow

The complete synthetic pathway from starting materials to the final, purified product is a streamlined and efficient process.

Figure 3: Complete experimental workflow for the synthesis.

Conclusion

This guide has detailed a robust and reliable two-stage synthesis for this compound. The strategy leverages the formation of a key ketone intermediate, followed by a modern, safe, and highly efficient deoxofluorination step using the crystalline reagent Fluolead™. By explaining the causality behind procedural choices and providing detailed, actionable protocols, this document serves as a valuable resource for researchers in drug development and chemical synthesis. The resulting fluorinated building block is primed for a wide array of subsequent chemical transformations, enabling the rapid generation of novel and complex molecules for scientific investigation.

References

-

Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Journal of Organic Chemistry. Available from: [Link]

-

FLUOLEAD™. (n.d.). UBE. Retrieved January 20, 2026, from [Link]

-

Fluolead | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. (n.d.). ACS. Retrieved January 20, 2026, from [Link]

-

Synthesis of gem-Difluoroalkenes. (2017). ChemistryViews. Retrieved January 20, 2026, from [Link]

-

Jackson, M. D., et al. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. (2024). ChemRxiv. Retrieved January 20, 2026, from [Link]

-

Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. (2021). Beilstein Journal of Organic Chemistry. Available from: [Link]

-

4-tert-butyl-2, 6-dimethyl phenylsulfur trifluoride. (n.d.). Academialab. Retrieved January 20, 2026, from [Link]

-

Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit. Retrieved January 20, 2026, from [Link]

-

Ketone to Difluoro - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved January 20, 2026, from [Link]

-

Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. (2015). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Fluorination with aminosulfuranes. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Deoxyfluorination: A Detailed Overview Of Recent Developments. (2024). CoLab. Retrieved January 20, 2026, from [Link]

- CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one. (n.d.). Google Patents.

-

Deoxyfluorination. (n.d.). Hypha Discovery. Retrieved January 20, 2026, from [Link]

-

Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Thieme. Retrieved January 20, 2026, from [Link]

-

1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). SYNTHESIS. Retrieved January 20, 2026, from [Link]

-

1-(4-Bromophenyl)-3-chloropropan-1-one. (2014). IUCr. Retrieved January 20, 2026, from [Link]

- A large scale method for the deoxofluorination of ketones. (n.d.). Google Patents.

-

1-(3-bromophenyl)propan-2-one (C9H9BrO). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.

-

This compound, 97% Purity, C9H9BrF2, 1 gram. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

-

1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones - American Chemical Society [acs.digitellinc.com]

- 4. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-(3-Bromophenyl)propan-2-one|CAS 21906-32-1 [benchchem.com]

- 7. PubChemLite - 1-(3-bromophenyl)propan-2-one (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 8. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 9. EP2057111A1 - A large scale method for the deoxofluorination of ketones - Google Patents [patents.google.com]

- 10. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 11. DAST - Enamine [enamine.net]

- 12. ube.es [ube.es]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

"physicochemical properties of 1-Bromo-3-(2,2-difluoropropyl)benzene"

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(2,2-difluoropropyl)benzene

Introduction: Navigating the Landscape of a Novel Chemical Entity

In the realm of drug discovery and materials science, novel halogenated aromatic compounds are pivotal as building blocks for creating next-generation therapeutics and functional materials. This compound emerges as a compound of significant interest, combining a reactive brominated phenyl ring with a structurally unique difluoropropyl moiety. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the geminal difluoro group can profoundly influence metabolic stability, lipophilicity, and binding interactions by acting as a bioisostere for a carbonyl group or by altering local electronic properties.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It is important to note that as a novel compound, publicly available experimental data on this compound is limited. Therefore, this document adopts a dual approach: first, it presents the known structural and predicted physicochemical properties based on robust computational models and analog analysis. Second, and more critically, it provides detailed, field-proven experimental protocols for researchers to empirically determine these vital parameters in their own laboratories. This guide is structured not as a static data sheet, but as a practical manual to empower scientists to fully characterize this and similar novel molecules.

Part 1: Molecular Identification and Structural Properties

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section details the fundamental structural and identifying information for this compound.

Chemical Structure

The molecule consists of a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with a 2,2-difluoropropyl group.

Caption: 2D Chemical Structure of this compound.

Key Identifiers

For unambiguous identification and literature tracking, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₉BrF₂ | [1] |

| Molecular Weight | 235.07 g/mol | [1] |

| Canonical SMILES | CC(C(F)(F)C1=CC(=CC=C1)Br) | - |

| InChI Key | (Predicted) | - |

| CAS Number | (Not readily available) | - |

Part 2: Core Physicochemical Properties (Predicted & Experimental)

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. These properties are paramount for predicting its suitability as a drug candidate or advanced material.

Summary of Properties

The following table summarizes key physicochemical parameters. Given the scarcity of direct experimental data, many values are computationally predicted. The subsequent sections provide detailed protocols for their empirical determination.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| logP (Octanol/Water) | 3.5 - 4.5 | Governs lipophilicity, membrane permeability, and metabolic pathways.[2] |

| Aqueous Solubility | Low | Affects bioavailability, formulation options, and assay reliability.[3][4] |

| pKa | Not ionizable | Determines charge state at physiological pH, influencing solubility and receptor binding. |

| Polar Surface Area | ~0 Ų | Influences cell membrane permeability and oral bioavailability. |

| Boiling Point | ~210-230 °C | Relevant for purification and handling. |

| Density | ~1.4 - 1.5 g/cm³ | Important for formulation and process chemistry. |

Lipophilicity (logP)

Expert Insight: The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity ("oil-loving") versus hydrophilicity ("water-loving").[5] A positive logP value indicates a preference for the lipid phase.[2] For this compound, a moderately high logP is anticipated due to the combined contributions of the large, hydrophobic bromobenzene ring and the fluorinated alkyl chain. While fluorine is highly electronegative, the replacement of hydrogen with fluorine on an alkyl chain generally increases lipophilicity. This property is a cornerstone of the Lipinski's Rule of 5 for oral bioavailability, with values above 5 often correlated with poor absorption.[6]

Protocol for Experimental Determination of logP (Shake-Flask Method)

The shake-flask method remains the gold standard for its accuracy and direct measurement of partitioning.[5][7]

Caption: Workflow for Experimental logP Determination via Shake-Flask Method.

-

Phase Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allowing them to equilibrate for 24 hours. Separate the two phases.[8]

-

Dissolution: Accurately weigh the test compound and dissolve it in the pre-saturated aqueous buffer to create a stock solution of known concentration.

-

Partitioning: In a suitable vessel, combine a precise volume of the stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Agitate the mixture vigorously on an orbital shaker for a sufficient time (typically 24-48 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve is required for accurate quantification.[8][9]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[2]

Aqueous Solubility

Expert Insight: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] Poor solubility can lead to unreliable in vitro assay results and challenging formulation development.[4] Given the predicted high logP, this compound is expected to have low aqueous solubility. It is essential to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility, determined at equilibrium, is the true measure and is most relevant for late-stage development.[10]

Protocol for Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.[9]

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

-

Preparation: Add an excess amount of the solid test compound to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.[7]

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-72 hours to allow the system to reach equilibrium.[4]

-

Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. A combination of centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.[3]

-

Quantification: Analyze the clear filtrate using a validated analytical method (HPLC-UV, LC-MS) with a proper calibration curve to determine the concentration of the dissolved compound.[10] The resulting concentration is the thermodynamic solubility.

Chemical Stability

Expert Insight: Chemical stability determines a compound's shelf-life and its degradation pathways.[11] Instability can lead to loss of potency and the formation of potentially toxic impurities. Stability testing is a mandatory regulatory requirement in drug development and is guided by the International Council for Harmonisation (ICH) guidelines.[11][12] Testing involves subjecting the compound to accelerated conditions (high temperature/humidity) and stress conditions (acid, base, oxidation, light) to predict its long-term stability and identify degradation products.[13][14] The bromophenyl group may be susceptible to photolytic degradation, while the difluoropropyl group is expected to be relatively inert and resistant to metabolic degradation.

Protocol for Preliminary Chemical Stability Assessment

This protocol outlines a foundational stability study to identify major liabilities.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidative Stress: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature.

-

Photostability: Expose both the solid compound and a solution to controlled UV and visible light as per ICH Q1B guidelines.

-

Thermal Stress: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method (typically a gradient method with UV or MS detection).

-

Evaluation: Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining. Identify any new peaks, which represent potential degradation products.

Part 3: Anticipated Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. Based on its constituent parts, the following spectral characteristics are anticipated for this compound.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (7.0-7.8 ppm) corresponding to the four protons on the benzene ring, with splitting patterns indicative of 1,3-disubstitution. The methylene (CH₂) protons adjacent to the ring and the methyl (CH₃) protons will appear in the aliphatic region, likely showing coupling to the fluorine atoms (H-F coupling).

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons and three signals for the propyl side chain. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

-

Mass Spectrometry: The mass spectrum will show a distinctive molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a hallmark signature for a monobrominated compound.[15]

Conclusion

This compound stands as a promising but underexplored molecule. Its value lies in the strategic combination of a synthetically versatile bromophenyl group and a metabolically robust difluoroalkyl moiety. While direct experimental data is sparse, this guide provides a robust framework for its characterization. By leveraging the detailed experimental protocols for determining logP, aqueous solubility, and chemical stability, researchers can generate the critical data needed to evaluate its potential in drug discovery and materials science. The provided insights into its predicted properties and anticipated spectroscopic signatures offer a solid foundation for initiating and interpreting these crucial experiments. This document empowers scientific teams to confidently undertake the comprehensive characterization of this and other novel chemical entities, accelerating the path from synthesis to application.

References

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Bienta. Aqueous Solubility Assay. Available at: [Link]

-

Journal of Cheminformatics. Determining the water solubility of difficult-to-test substances: A tutorial review. Available at: [Link]

-

ACS Publications. Supporting Information. Available at: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available at: [Link]

-

NIH National Library of Medicine. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]

-

T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

-

Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]

-

U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products (Draft Guidance). Available at: [Link]

-

MedPharm. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. Available at: [Link]

-

ProPharma. Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

-

NIH PubChem. 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aqueous Solubility Assay | Bienta [bienta.net]

- 5. acdlabs.com [acdlabs.com]

- 6. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. agilent.com [agilent.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. propharmagroup.com [propharmagroup.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Buy 1-Bromo-3-(2,2-difluorocyclopropyl)benzene | 1393563-14-8 [smolecule.com]

An In-Depth Technical Guide to 1-Bromo-3-(2,2-difluoropropyl)benzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(2,2-difluoropropyl)benzene, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds to project its physicochemical properties, outline plausible synthetic routes, and discuss its prospective applications. A notable point of clarification is the distinction from the more readily documented analog, 1-Bromo-3-(2,2-difluorocyclopropyl)benzene (CAS No. 1393563-14-8). This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising chemical entity.

Introduction and Core Molecular Data

This compound is an aromatic compound featuring a benzene ring substituted with a bromine atom and a 2,2-difluoropropyl group at the meta positions. The strategic placement of these functional groups imparts a unique combination of reactivity and metabolic stability, making it an attractive building block in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the geminal difluoro group on the propyl chain can enhance the metabolic stability and modulate the electronic properties of derivative molecules.

A critical point of clarification is the distinction between the propyl and cyclopropyl analogs. While direct information for this compound is scarce, its structural cousin, 1-Bromo-3-(2,2-difluorocyclopropyl)benzene, is cataloged under CAS number 1393563-14-8.[1] The primary difference lies in the three-carbon substituent: a linear, flexible propyl chain in the former and a strained, rigid cyclopropyl ring in the latter. This structural variance is expected to significantly influence the molecule's conformational flexibility, reactivity, and biological interactions.

Projected Physicochemical Properties

The table below summarizes the projected and known properties of this compound and its cyclopropyl analog for comparison.

| Property | This compound (Projected) | 1-Bromo-3-(2,2-difluorocyclopropyl)benzene (Known) |

| CAS Number | Not readily available | 1393563-14-8[1] |

| Molecular Formula | C₉H₉BrF₂ | C₉H₇BrF₂ |

| Molecular Weight | 235.07 g/mol [2] | 233.05 g/mol [1] |

| IUPAC Name | This compound | 1-bromo-3-(2,2-difluorocyclopropyl)benzene[1] |

| Appearance | Projected to be a liquid at room temperature | Not specified |

| Boiling Point | Estimated to be higher than related compounds due to increased molecular weight | Not specified |

| Solubility | Expected to be soluble in common organic solvents and have low water solubility | Not specified |

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, a logical synthetic strategy can be devised based on established organometallic and fluorination chemistries. The following workflow outlines a plausible, multi-step synthesis.

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available starting material such as 3-bromoacetophenone. The key transformations would involve the introduction of the difluoromethyl group followed by chain extension.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Fluorination of 3-Bromoacetophenone:

-

To a solution of 3-bromoacetophenone in a suitable solvent (e.g., dichloromethane) at low temperature, slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.

-

Carefully quench the reaction and perform an aqueous workup.

-

Purify the resulting 1-bromo-3-(1,1-difluoroethyl)benzene by column chromatography.

-

-

Grignard Reagent Formation and Alkylation:

-

Activate magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Slowly add the purified 1-bromo-3-(1,1-difluoroethyl)benzene to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, add methyl iodide to the reaction mixture.

-

After the reaction is complete, quench with a saturated ammonium chloride solution.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the final product, this compound, via distillation or chromatography.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry and materials science.

Role in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and fine-tune receptor binding affinity. The 2,2-difluoropropyl group in the target molecule can serve as a metabolically stable bioisostere for other functional groups. The bromine atom provides a reactive site for introducing the molecule into a larger scaffold via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[3] This dual functionality allows for the systematic exploration of chemical space in lead optimization campaigns.

Caption: The role of this compound in a drug discovery pipeline.

Applications in Materials Science

In materials science, fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluorine atoms can be leveraged to develop novel materials with tailored optical and electronic characteristics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions can be inferred from related compounds such as 1-Bromo-3-(difluoromethyl)benzene and other brominated aromatics.

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | Causes skin and serious eye irritation.[4] Wear protective gloves, clothing, and eye/face protection.[4] |

| Inhalation | May cause respiratory irritation.[4] Use only outdoors or in a well-ventilated area.[4] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. |

| Flammability | Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] |

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

This compound represents a promising, albeit under-documented, chemical intermediate. Its projected properties and reactivity, inferred from structurally similar compounds, position it as a valuable tool for medicinal chemists and material scientists. The strategic combination of a reactive bromine handle and a metabolically robust difluoropropyl group offers significant advantages in the design of novel molecules with enhanced properties. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

-

PubChem. 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene. Available at: [Link]

-

ChemRxiv. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Available at: [Link]

Sources

Spectroscopic Blueprint of 1-Bromo-3-(2,2-difluoropropyl)benzene: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of the novel compound 1-Bromo-3-(2,2-difluoropropyl)benzene. As this molecule finds potential applications in pharmaceutical and materials science development, a comprehensive understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document, intended for researchers and drug development professionals, moves beyond a simple data sheet to explain the causal relationships between the molecular structure and its spectral output. We will dissect the predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in fundamental spectroscopic principles and data from analogous structures. Each section includes a self-validating experimental protocol to ensure reproducibility and scientific rigor.

Introduction: The Structural Rationale

This compound is a disubstituted aromatic compound featuring a bromine atom and a 2,2-difluoropropyl group at the meta positions. The strategic placement of these functional groups imparts specific electronic and steric properties that are reflected in its spectroscopic fingerprint. The electronegative bromine and the geminal difluoro group significantly influence the electron density distribution across the benzene ring and the alkyl side chain. Spectroscopic analysis is therefore essential to confirm the precise connectivity and stereochemistry of the molecule. This guide serves as a predictive blueprint for scientists working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and quantity of specific nuclei. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

-

Instrument Calibration : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. Calibrate (shim) the magnetic field homogeneity using the deuterium lock signal of the solvent.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Set the spectral width to cover a range of -2 to 12 ppm. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) should be used as an internal reference.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets, simplifying interpretation. A wider spectral width (e.g., 0 to 220 ppm) is required. The solvent signal (e.g., CDCl₃ at 77.16 ppm) serves as the internal reference.[1]

-

¹⁹F NMR Acquisition : Acquire the fluorine spectrum, which does not require proton decoupling for initial assessment but can be performed to simplify spectra. A very wide spectral width is necessary due to the large chemical shift dispersion of fluorine.[2] Use an external reference standard like CFCl₃ (defined as 0 ppm).[3]

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections to obtain the final spectra. Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.

Visualization: NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.2 | Multiplet | 4H | Ar-H | Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range.[4] The meta-substitution pattern will lead to complex splitting (multiplets). |

| ~ 3.2 | Triplet of triplets (tt) | 2H | Ar-CH₂ -CF₂ | The methylene protons are deshielded by the adjacent aromatic ring and the two fluorine atoms. The signal will be split into a triplet by the two geminal fluorine atoms and into another triplet by the methyl protons. |

| ~ 1.8 | Triplet (t) | 3H | CF₂-CH₃ | These aliphatic protons are in a standard alkyl environment. The signal is split into a triplet by the two adjacent fluorine atoms. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbon atoms are chemically non-equivalent.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~ 140 - 130 | C -CH₂ | Aromatic carbon bearing the alkyl substituent. |

| ~ 135 - 125 | Ar-C H | Aromatic methine carbons, with shifts influenced by the positions relative to the substituents. |

| ~ 122 | C -Br | The carbon directly attached to bromine experiences a moderate downfield shift but is also shielded by the heavy atom effect.[5] |

| ~ 125 (t) | C F₂ | This quaternary carbon is significantly deshielded by the two attached fluorine atoms. The signal will appear as a triplet due to one-bond C-F coupling. |

| ~ 40 (t) | C H₂ | Aliphatic carbon adjacent to the aromatic ring and the CF₂ group. The signal will be a triplet due to two-bond C-F coupling. |

| ~ 25 (t) | C H₃ | Aliphatic methyl carbon. The signal will be a triplet due to three-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct window into the fluorine environments.

| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |

| -90 to -110 | Triplet of quartets (tq) | CF₂ | The chemical shift is typical for a CF₂ group in an aliphatic chain.[2] The two equivalent fluorine atoms will be split into a triplet by the adjacent methylene (-CH₂) protons and into a quartet by the adjacent methyl (-CH₃) protons. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Sample Application : Place a small drop of the liquid sample or a small amount of solid powder directly onto the ATR crystal.

-

Sample Scan : Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Visualization: FTIR Workflow

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Predicted Key IR Absorptions

The IR spectrum will be a composite of absorptions from the substituted benzene ring and the fluoroalkyl side chain.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃)[6] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | C-F Stretch | Strong, characteristic absorptions for organofluorine compounds.[7] |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (meta-substitution pattern)[8] |

| 690 - 515 | C-Br Stretch | Carbon-Bromine bond vibration.[9][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction : Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification or via a direct insertion probe.

-

Ionization : In the ion source, bombard the vaporized sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation : The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.[11]

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.

Visualization: EI-MS Workflow

Caption: The sequential process of Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The mass spectrum for this compound will have several key features.

-

Molecular Ion (M⁺•) : A crucial feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance.[12][13][14]

-

M⁺• peak : m/z corresponding to C₉H₉⁷⁹BrF₂

-

[M+2]⁺• peak : m/z corresponding to C₉H₉⁸¹BrF₂ (two mass units higher, with nearly equal intensity to the M⁺• peak).[12]

-

-

Major Fragmentation Pathways :

-

Benzylic Cleavage : The most favorable fragmentation for alkyl-substituted benzenes is the cleavage of the bond beta to the aromatic ring. This would result in the loss of an ethyl radical (•CH₂CH₃) to form a highly stable, resonance-stabilized cation. However, due to the difluoro substitution, cleavage of the C-C bond between the CH₂ and CF₂ groups is more likely.

-

Loss of •CF₂CH₃ : This would lead to the formation of a bromobenzyl cation [C₆H₄BrCH₂]⁺. This fragment will also exhibit the characteristic 1:1 bromine isotope pattern.

-

-

Loss of Bromine : Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br).[14]

-

[M-Br]⁺ peak : This fragment, [C₉H₉F₂]⁺, will appear as a single peak (no bromine isotope pattern).

-

-

Phenyl Cation : Further fragmentation of the bromobenzyl cation can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, a common fragment for aromatic compounds.[15]

-

| Predicted m/z | Fragment Ion | Notes |

| 248 / 250 | [C₉H₉BrF₂]⁺• | Molecular ion peak (M⁺•) and its [M+2] isotope peak. Relative intensity ~1:1. |

| 169 / 171 | [C₇H₆Br]⁺ | Loss of •CHF₂CH₃. Exhibits the 1:1 bromine isotope pattern. |

| 169 | [C₉H₉F₂]⁺ | Loss of •Br radical. A single peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of aromatic compounds. |

Conclusion

The spectroscopic analysis of this compound presents a unique and identifiable signature. The ¹H and ¹⁹F NMR spectra are defined by complex spin-spin coupling between protons and fluorine atoms, providing unequivocal evidence of the difluoropropyl group's connectivity. The ¹³C NMR confirms the presence of nine unique carbon environments, with characteristic shifts and C-F coupling patterns. The IR spectrum displays strong C-F stretching bands and patterns indicative of a meta-disubstituted aromatic ring. Finally, mass spectrometry will confirm the molecular weight and the presence of a single bromine atom through its distinct M⁺•/[M+2]⁺• isotopic pattern, with fragmentation pathways dominated by cleavage at the alkyl side chain and loss of the bromine atom. This predictive guide provides a robust framework for the identification and characterization of this compound, enabling researchers to proceed with confidence in their synthetic and analytical endeavors.

References

- JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Save My Exams. (2023). The M+1 & M+2 Peaks.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Beilstein Journals. (n.d.). Supporting Information for The difluoromethylene (CF2) group in aliphatic chains.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.

- YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary, Department of Chemistry.

- ScienceDirect. (n.d.). The relative signs of fluorine N.M.R. spin coupling constants by double irradiation.

- JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation.

- PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.

- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks.

- Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Michigan State University. (n.d.). Infrared Spectrometry.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- UCSB NMR Facility. (n.d.). 19Flourine NMR.

- OpenStax. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy.

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- YouTube. (2024). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups.

- YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy.

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Northern Illinois University. (n.d.). IR Chart. Retrieved from NIU Department of Chemistry and Biochemistry.

- Steffen's Chemistry Pages. (n.d.). 19F chemical shifts.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Department of Chemistry and Biochemistry.

- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- Wikipedia. (n.d.). J-coupling.

- University of Regensburg. (n.d.). Chemical shifts.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- S.T. Japan. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands.

- UC Santa Cruz. (n.d.). IR Tables.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Fluorine Notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE.

- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

- Doc Brown's Chemistry. (n.d.). Image diagram mass spectrum of benzene fragmentation pattern. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes.

- University of Cambridge. (n.d.). FLOURINE COUPLING CONSTANTS.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 12. savemyexams.com [savemyexams.com]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-3-(2,2-difluoropropyl)benzene

This guide provides an in-depth analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-3-(2,2-difluoropropyl)benzene, a specialized building block for organic synthesis. We will explore the intrinsic electronic and steric factors governing its behavior and provide experimentally grounded insights into its application in key cross-coupling reactions. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic molecules.

Introduction: The Aryl Bromide as a Synthetic Linchpin

Aryl halides, particularly aryl bromides, are foundational substrates in modern synthetic chemistry. Their utility stems from the C(sp²)-Br bond, which offers a balance of stability for isolation and sufficient reactivity for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1] The reactivity of this bond is not static; it is profoundly influenced by the other substituents on the aromatic ring.

The subject of this guide, this compound, presents a unique case. The reactivity of its C-Br bond is modulated by the presence of a meta-positioned 2,2-difluoropropyl group. Understanding the electronic and steric nature of this substituent is paramount to predicting and controlling the molecule's synthetic behavior.

Molecular Profile: Analyzing the Influence of the 2,2-Difluoropropyl Substituent

The reactivity of the C-Br bond is primarily dictated by two factors: the C-Br bond dissociation energy and the electronic density of the aromatic ring. Substituents can alter these properties through inductive and resonance effects.[2]

Electronic Effects: An Inductively-Driven Deactivation

The defining feature of the 2,2-difluoropropyl group is the presence of two highly electronegative fluorine atoms on the second carbon of the propyl chain. This creates a powerful electron-withdrawing inductive effect (-I) that propagates to the benzene ring.[3]

-

Impact on the Aromatic Ring: This inductive withdrawal of electron density deactivates the benzene ring, making it less nucleophilic compared to benzene or toluene.[4]

-

Impact on the C-Br Bond: The electron-deficient nature of the ring enhances the electrophilicity of the carbon atom bonded to the bromine. This generally makes the C-Br bond more susceptible to the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][5] Aryl halides with electron-withdrawing groups are known to exhibit increased reactivity in such transformations.[5]

Steric Considerations

The 2,2-difluoropropyl group is positioned meta to the bromine atom. In this configuration, it does not exert significant direct steric hindrance on the C-Br bond. The catalytic center's approach to the C-Br bond for oxidative addition is largely unimpeded, a factor that simplifies catalyst and ligand selection compared to ortho-substituted analogues. While the group possesses some bulk, its distal positioning makes steric encumbrance a minor factor in the reactivity of the C-Br bond itself.[6]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the ring predisposes it to efficient oxidative addition with a Pd(0) catalyst, the crucial first step in many cross-coupling catalytic cycles.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[9] For an electron-deficient aryl bromide like our target molecule, the reaction is generally efficient.

Causality in Protocol Design:

-

Catalyst: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand is effective. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can further accelerate the oxidative addition and subsequent steps.[10]

-

Base: A moderately strong base is required to activate the organoboron species for transmetalation. K₂CO₃ or K₃PO₄ are common choices. K₃PO₄ is often preferred for its ability to facilitate the reaction of electron-deficient partners.[11]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (2 mol %), under an inert atmosphere (N₂ or Ar).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines from aryl halides.[12] The electron-withdrawing nature of the substrate facilitates the oxidative addition, making it a suitable candidate for C-N bond formation.

Causality in Protocol Design:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family (e.g., XPhos, BrettPhos) are designed to promote the crucial reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[13]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., BrettPhos, 2-4 mol %), and a strong base (e.g., NaOtBu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction Execution: Seal the vial and heat the mixture to 90-110 °C. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the resulting aryl amine via column chromatography.

Mechanistic and Workflow Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-Br bond to the Pd(0) complex is the initiating step.[7]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A systematic workflow is crucial for ensuring reproducibility and safety in executing these sensitive catalytic reactions.

Caption: Standard laboratory workflow for cross-coupling reactions.

Comparative Data and Summary

The following table summarizes typical conditions for the primary cross-coupling reactions discussed, highlighting the versatility of the C-Br bond in this compound.

| Reaction Type | Catalyst System (mol %) | Base (eq.) | Solvent | Temp (°C) | Typical Yields |

| Suzuki-Miyaura | Pd(dppf)Cl₂ (2%) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 | Good to Excellent |

| Buchwald-Hartwig | Pd₂(dba)₃ (1%) / BrettPhos (2%) | NaOtBu (1.4) | Toluene | 90-110 | Good to Excellent |

Conclusion

The C-Br bond in this compound is a highly valuable and reactive functional group for advanced organic synthesis. The strong inductive electron-withdrawing effect of the meta-positioned 2,2-difluoropropyl group activates the bond towards oxidative addition, making it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. The lack of significant steric hindrance further simplifies its application in synthesis. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively leverage the reactivity of this bond to construct complex molecular architectures relevant to pharmaceutical and materials science discovery.

References

- BenchChem. (n.d.). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.

- Fiveable. (n.d.). Aryl Bromides Definition.

- Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?.

- YouTube. (2021). Reactivity and relative strength of C- Halogen bond in alkyl, allyl, benzyl, vinyl and aryl halides.

- National Institutes of Health. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.

- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.

- Chemguide. (n.d.). Reactions of aryl halides (halogenoarenes).

- YouTube. (2015). Substituent Effects in Benzene Chemistry Part 4.

- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.

- National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- St. John's University & College of St. Benedict. (n.d.). Oxidative addition and palladium coupling.

- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.

- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes.

- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.

- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.

- YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oxidative addition and palladium coupling [employees.csbsju.edu]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

"commercial availability of 1-Bromo-3-(2,2-difluoropropyl)benzene"

An In-depth Technical Guide to 1-Bromo-3-(2,2-difluoropropyl)benzene: Commercial Availability, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound of increasing interest to the scientific community, particularly those engaged in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, which uniquely combines a reactive brominated phenyl ring with a difluorinated alkyl chain, presents a versatile scaffold for the development of novel molecules. The presence of the bromine atom provides a handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the gem-difluoro group can significantly modulate the physicochemical properties of derivative compounds, influencing factors such as lipophilicity, metabolic stability, and binding affinity.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides a detailed overview of the compound's commercial availability, outlines plausible synthetic strategies with mechanistic insights, predicts its spectroscopic signature, and explores its potential applications, all grounded in established chemical principles.

Section 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The structural features of this compound—specifically the C-Br bond and the electron-withdrawing difluoropropyl group—dictate its reactivity and potential utility as a building block in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1099598-19-2 | [1] |

| Molecular Formula | C₉H₉BrF₂ | [2][3] |

| Molecular Weight | 235.07 g/mol | [3] |

| MDL Number | MFCD11226516 | [1] |

| SMILES | CC(C1=CC(=CC=C1)Br)(F)F | N/A |

Section 2: Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically on a research scale. Procurement for laboratory use is therefore straightforward, though lead times and stock levels may vary. Researchers are advised to contact suppliers directly for up-to-date pricing and availability.

| Supplier | Purity | Notes |

| Matrix Scientific | 97%+ | Available for purchase.[1] |

| Santa Cruz Biotechnology | 97%+ | Offered as a biochemical for research.[3][4] |

| CP Lab Safety | 97% | Available in 1-gram quantities.[2] |

Procurement Workflow for a Research Laboratory

Caption: A typical procurement workflow for acquiring a research chemical.

Section 3: Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for specialized applications, such as isotopic labeling, or for projects requiring larger quantities than are readily available. Detailed public-domain synthesis procedures for this specific molecule are not abundant; however, a logical and efficient synthetic route can be devised based on well-established transformations in modern organic chemistry.

A plausible retrosynthetic analysis suggests that the target molecule can be derived from the corresponding ketone, 1-(3-bromophenyl)propan-2-one. The key transformation is the geminal difluorination of the ketone carbonyl group.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target compound.

Hypothetical Step-by-Step Synthesis Protocol

This protocol describes a potential two-step synthesis starting from the commercially available 1-(3-bromophenyl)propan-2-one.

Step 1: Geminal Difluorination of 1-(3-bromophenyl)propan-2-one

The conversion of a ketone to a geminal difluoride is a cornerstone of organofluorine chemistry. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. Deoxo-Fluor® is often preferred due to its enhanced thermal stability compared to DAST.

-

Reaction Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask equipped with a magnetic stirrer and a dropping funnel, add a solution of 1-(3-bromophenyl)propan-2-one (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (approx. 1.5 eq) dropwise via the dropping funnel. The reaction can be exothermic, and maintaining a low temperature is critical to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up and Purification: Upon completion, carefully quench the reaction by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.

Section 4: Spectroscopic and Analytical Characterization

Structural verification of this compound is essential. The following spectroscopic signatures are predicted based on its molecular structure.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet pattern in the range of δ 7.2-7.6 ppm. Methyl Protons (3H): A triplet in the range of δ 1.8-2.0 ppm, with coupling to the two fluorine atoms (³JHF). Methylene Protons (2H): A triplet in the range of δ 3.1-3.3 ppm, with coupling to the two fluorine atoms (³JHF).[5][6] |

| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to bromine will be shifted downfield. CF₂ Carbon: A triplet signal (due to C-F coupling, ¹JCF) significantly downfield, likely > δ 120 ppm. CH₂ and CH₃ Carbons: Signals in the aliphatic region (δ 20-40 ppm), also showing coupling to fluorine. |

| ¹⁹F NMR | A single signal, likely a quartet or triplet of quartets depending on the coupling to the adjacent CH₂ and CH₃ protons. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 234 and 236, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is definitive for a monobrominated compound.[7] |

Section 5: Reactivity and Potential Applications

The utility of this compound stems from its dual functionality. It is an excellent substrate for reactions that modify the aromatic ring and serves as a vehicle for introducing the biologically significant difluoropropyl moiety.

Cross-Coupling Reactions

The carbon-bromine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This makes the compound a valuable building block for constructing more complex molecules.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Application in a Generic Suzuki Coupling Reaction

Caption: Schematic of a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry. The gem-difluoro group is a common bioisostere for carbonyl groups, ethers, and other functionalities. It can enhance metabolic stability by blocking sites of oxidation and can modulate properties like pKa and membrane permeability, potentially leading to improved efficacy and pharmacokinetic profiles.[8] This makes this compound a valuable starting material for synthesizing new drug candidates and crop protection agents.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions for handling halogenated aromatic compounds should be followed.

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[9][10] Handle with appropriate personal protective equipment (PPE).

-

Handling: All manipulations should be performed inside a certified chemical fume hood.[11] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.

-